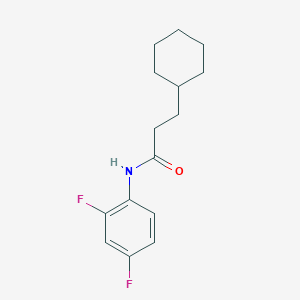
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as FMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one limitation of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively low potency compared to other anticancer compounds.
Orientations Futures
There are several areas of future research for N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area is the development of more potent derivatives of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide for use in cancer treatment. Another area is the investigation of the potential applications of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in agriculture, particularly as a pesticide. Additionally, research could focus on the development of new methods for synthesizing N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide that are more efficient and environmentally friendly.
Conclusion:
Overall, N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a promising compound with potential applications in various fields. Its anticancer and antimicrobial properties, as well as its anti-inflammatory effects, make it a promising candidate for further research and development. However, more research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide and to develop more potent derivatives for use in medicine and other fields.
Méthodes De Synthèse
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction starting with the reaction of 2-furylmethylamine with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with nitric acid and sulfuric acid to produce the nitro compound. The final step involves the reaction of the nitro compound with methylamine to form N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-(2-furylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODSOQSDNJSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
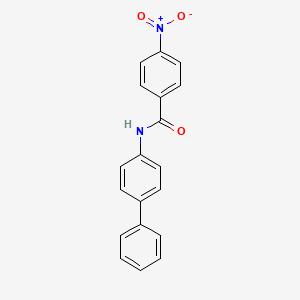
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
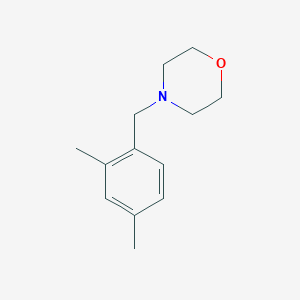
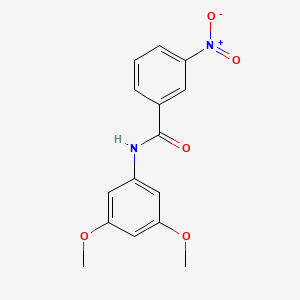
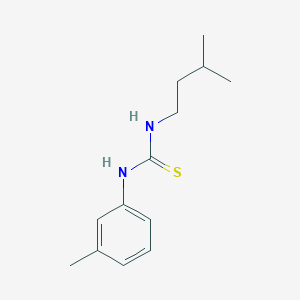
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
